molecular formula C10H9FN2O2 B1199123 Methyl 3-fluoro-7-methylimidazo[1,2-a]pyridine-2-carboxylate

Methyl 3-fluoro-7-methylimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B1199123
M. Wt: 208.19 g/mol
InChI Key: GMFKNSLVVSMOTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluoro-7-methyl-2-imidazo[1,2-a]pyridinecarboxylic acid methyl ester is an imidazopyridine.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Heterocyclic Compounds : Methyl 3-fluoro-7-methylimidazo[1,2-a]pyridine-2-carboxylate is synthesized through reactions with various compounds. For instance, ethyl 2-chloroacetoacetate reacts with 2-aminopyridines to form related compounds, which are then hydrolyzed into carboxylic acids (Abignente et al., 1982).
  • Water-Mediated Synthesis : This compound can be synthesized in an aqueous environment, highlighting a more eco-friendly approach. This synthesis does not require additional catalysts (Mohan, Rao, & Adimurthy, 2013).
  • Synthesis of Derivatives for Cytotoxic Activity : Derivatives of this compound have been synthesized, exploring their cytotoxic activities and CDK inhibitor activities, important in cancer research (Vilchis-Reyes et al., 2010).

Biomedical Applications

  • Potassium-Competitive Acid Blockers : Research has identified derivatives of this compound as promising candidates for development as potassium-competitive acid blockers, which have significant implications in medical treatment (Palmer et al., 2007).
  • Breast Cancer Chemotherapy : Selenylated derivatives of this compound have shown potential as breast cancer chemotherapy agents, particularly in inhibiting cell proliferation and inducing apoptosis (Almeida et al., 2018).

Other Applications

  • Fluorescent Properties : The compound's derivatives exhibit fluorescent properties, useful in biomarker research and photochemical sensors (Tomoda et al., 1999).
  • Chemical Reactivity Studies : It has been used in studies to understand chemical reactivity, which is essential in organic synthesis and medicinal chemistry (Konaté, Affi, & Ziao, 2021).

Properties

IUPAC Name

methyl 3-fluoro-7-methylimidazo[1,2-a]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O2/c1-6-3-4-13-7(5-6)12-8(9(13)11)10(14)15-2/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMFKNSLVVSMOTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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